molecular formula C7H3Cl2NS B1317596 4,6-Dichlorothieno[2,3-b]pyridine CAS No. 99429-80-8

4,6-Dichlorothieno[2,3-b]pyridine

Cat. No.: B1317596
CAS No.: 99429-80-8
M. Wt: 204.08 g/mol
InChI Key: OUMURQZNFGBWAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structure and Properties: 4,6-Dichlorothieno[2,3-b]pyridine (CAS No. 99429-80-8) is a bicyclic heteroaromatic compound composed of a fused thiophene and pyridine ring system, with chlorine substituents at positions 4 and 6. Its molecular formula is C₇H₃Cl₂NS, with a molecular weight of 204.08 g/mol. The compound is stored under inert atmospheric conditions at 2–8°C due to its sensitivity to degradation .

Applications and Challenges: The thieno[2,3-b]pyridine scaffold is recognized for diverse biological activities, including anticancer, antimicrobial, and antiviral properties . However, a critical limitation of this compound is its low aqueous solubility, which hinders pharmacokinetic performance. For instance, mouse xenograft studies required solubilization using hydroxypropyl-β-cyclodextrin (HP-β-CD) to achieve therapeutic doses .

Synthesis: The compound is synthesized via α-halo carbonyl intermediates, a method common to thieno[2,3-b]pyridine derivatives. Key steps involve intramolecular cyclization facilitated by bifunctional α-halo compounds acting as electrophiles and nucleophiles .

Properties

IUPAC Name

4,6-dichlorothieno[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NS/c8-5-3-6(9)10-7-4(5)1-2-11-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUMURQZNFGBWAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1C(=CC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40541861
Record name 4,6-Dichlorothieno[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40541861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99429-80-8
Record name 4,6-Dichlorothieno[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40541861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichlorothieno[2,3-b]pyridine typically involves the chlorination of thieno[2,3-b]pyridine. The reaction conditions often include the use of chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The compound is usually produced in solid form and stored under inert atmosphere at low temperatures to maintain its stability .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 2- and 6-positions of the pyridine ring exhibit enhanced electrophilicity due to chlorine's electron-withdrawing nature, facilitating nucleophilic attacks.

Key Reactions:

  • Methoxylation : Treatment with sodium methoxide (NaOMe) in methanol at 90°C replaces the 2-chloro group with methoxy, yielding 6-chloro-2-methoxythieno[2,3-b]pyridine .

  • Ethoxylation : Similar reactions with sodium ethoxide (NaOEt) produce 6-chloro-2-ethoxythieno[2,3-b]pyridine .

  • Amination : Nucleophilic substitution with ammonia or amines at the 2-position proceeds via an elimination-addition (EA) mechanism, forming 2-amino derivatives .

Mechanistic Insights

  • Chichibabin Reaction : The 2-position is preferentially animated due to sodium coordination at the pyridine nitrogen, polarizing the ring .

  • Alkali Metal Effects : Potassium ions stabilize dearomatic intermediates during substitutions, enhancing regioselectivity at the 4-position in some cases .

Electrophilic Aromatic Substitution

Chlorine substituents deactivate the ring toward electrophiles, but directed metallation strategies enable functionalization.

Halogenation:

  • Bromination : Electrophilic bromine substitutes at unoccupied positions (e.g., 5-position), leveraging the electron-deficient nature of the fused ring.

  • Iodination : Requires activating groups (e.g., methylthio) for successful substitution .

Thieno-Pyrazine Derivatives

  • Cyclization with Sulfur Sources : Reaction with Na₂S·5H₂O forms thieno[2,3-b]pyrazin-3-amine, a scaffold for anticancer agents .

  • Alkoxy/Amino Functionalization : Sequential substitutions at the 2- and 6-positions yield diversely substituted thienopyridines .

Alkynylation and Cross-Coupling

  • Sonogashira Coupling : Trimethylsilyl acetylene reacts at the 5-position in the presence of PdCl₂(dppf)₂ and CuI, forming ethynyl intermediates .

Biological Activity and Derivatives

Functionalized derivatives exhibit pharmacological potential:

DerivativeBiological ActivityMechanismSource
2-Methoxy-6-chloroAnticancer (G2/M arrest)Inhibits colorectal cancer cell growth
2-Amino-6-chloroAntimicrobialTargets Gram-negative bacteria
Brominated analogsFGFR inhibition (IC₅₀ = 7–25 nM)Blocks fibroblast growth factor signaling

Reaction Conditions and Yields

Reaction TypeReagents/ConditionsProductYield
MethoxylationNaOMe, MeOH, 90°C, 1 h6-Chloro-2-methoxythienopyridine60%
EthoxylationNaOEt, EtOH, reflux, 2 h6-Chloro-2-ethoxythienopyridine55%
ChlorinationNCS, DMF, rt, 12 h2,6-Dichlorothienopyridine75%
CyclizationNa₂S·5H₂O, THF, 60°C, 4 hThienopyrazin-3-amine68%

Mechanistic and Regiochemical Considerations

  • N-Oxide Intermediates : Pyridine N-oxides enhance reactivity at the 2- and 4-positions via pyridyne intermediates .

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate substitutions, while glycerol stabilizes intermediates in cyclization .

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Discovery and Development

4,6-Dichlorothieno[2,3-b]pyridine serves as a crucial intermediate in the synthesis of numerous pharmaceutical compounds. Its structure allows for significant modifications that enhance biological activity, making it a valuable scaffold in medicinal chemistry. The compound has shown promise as a lead candidate in drug discovery for treating cancer and infectious diseases due to its ability to interact with specific biological targets.

1.2 Anticancer Activity

Research indicates that derivatives of thieno[2,3-b]pyridine exhibit potent anticancer properties. For example, studies have demonstrated that compounds within this class can inhibit the growth of various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and HCT116 (colorectal cancer) cells. The mechanism of action is believed to involve the inhibition of phosphoinositide phospholipase C (PI-PLC), which disrupts lipid metabolism and induces cell death .

1.3 Antimicrobial Properties

This compound and its analogs have also been evaluated for antimicrobial activity. Certain derivatives have shown significant inhibitory effects against various bacterial strains, indicating potential use in treating infections . The presence of halogen substituents enhances their interaction with biological macromolecules, contributing to their bioactivity.

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its pharmacological profile. Structure-activity relationship (SAR) studies have identified key modifications that enhance efficacy while minimizing toxicity.

Modification Effect on Activity
Halogen substitution (e.g., chlorine)Increases reactivity towards nucleophiles
Aromatic ring tetheringEnhances anti-proliferative effects
Functional group variationsAlters binding affinity to biological targets

These insights guide the design of new derivatives with improved therapeutic profiles.

Case Studies and Research Findings

Several studies highlight the applications and effectiveness of this compound:

  • Case Study 1: Anticancer Activity
    A study demonstrated that certain thieno[2,3-b]pyridine derivatives achieved over 85% inhibition of cell growth in MDA-MB-231 and HCT116 cell lines. The study concluded that structural modifications significantly impacted their anti-proliferative activity .
  • Case Study 2: Antimicrobial Efficacy
    In another investigation, derivatives exhibited MIC values ranging from 4–20 μmol/L against various bacterial strains. Compounds with electron-withdrawing groups showed enhanced antimicrobial activity compared to standard antibiotics like cefotaxime .

Mechanism of Action

The mechanism of action of 4,6-Dichlorothieno[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Thieno[2,3-d]pyrimidine Derivatives
  • 4,5-Dichlorothieno[2,3-d]pyrimidine (CAS 18740-39-1, Similarity: 0.86): Replaces the pyridine ring with a pyrimidine ring, introducing an additional nitrogen atom.
  • 2,4-Dichlorothieno[2,3-d]pyrimidine (CAS 89283-48-7, Similarity: 0.85): Chlorine substituents at positions 2 and 4 alter steric and electronic profiles compared to 4,6-dichlorothieno[2,3-b]pyridine.
Pyrrolo[2,3-b]pyridine Derivatives
  • 4,6-Dichloro-3-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 1638771-47-7): Replaces the sulfur atom in the thiophene ring with nitrogen, forming a pyrrole ring. The nitrogen substitution improves aqueous solubility due to increased polarity. Methyl substitution at position 3 may enhance metabolic stability.
Thiazolo[5,4-b]pyridine Derivatives
  • 2,5-Dichloro-[1,3]thiazolo[5,4-b]pyridine (CAS 857970-66-2): Integrates a thiazole ring fused to pyridine. Thiazole moieties are known for antimicrobial activity, but specific data on this derivative are lacking .

Solubility and Pharmacokinetics

Compound Aqueous Solubility Solubilization Strategy
This compound Poor (≤10 µg/mL) Cyclodextrin formulations
Pyrrolo[2,3-b]pyridine derivatives Moderate (improved via N-substitution) None required in early studies

Research Findings and Key Insights

Heteroatom Substitution : Replacing sulfur with nitrogen (e.g., pyrrolo analogs) improves solubility but may reduce target affinity due to altered electronic properties .

Chlorine Position: 4,6-dichloro substitution on thieno[2,3-b]pyridine maximizes steric accessibility for binding to adenosine receptors and topoisomerases, whereas 2,4-dichloro analogs may exhibit off-target effects .

Pyrimidine vs.

Biological Activity

4,6-Dichlorothieno[2,3-b]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews the current understanding of its biological activity, including antibacterial and anticancer properties, as well as its pharmacokinetic profiles.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of various thieno[2,3-b]pyridine derivatives, including this compound. These compounds were tested against several bacterial strains.

Table 1: Antibacterial Activity of Thieno[2,3-b]pyridine Derivatives

CompoundBacterial StrainInhibition Zone (mm)Activity Level
This compoundBacillus subtilis12Moderate
This compoundStaphylococcus aureus12Moderate
This compoundEscherichia coli13Moderate
This compoundPseudomonas aeruginosa11Weak

The compound exhibited moderate antibacterial activity against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli, while showing weak activity against Pseudomonas aeruginosa .

Anticancer Activity

In addition to its antibacterial properties, this compound has been implicated in cancer research. A related compound (DGG200064), which shares structural similarities with thieno[2,3-b]pyridines, demonstrated significant anticancer effects by inducing G2/M cell cycle arrest in colorectal cancer cells. The mechanism involved selective inhibition of c-Jun and FBXW7 interactions .

Table 2: Anticancer Activity of Related Compounds

CompoundCancer TypeGI50 (μM)Mechanism of Action
DGG200064Colorectal Cancer<1G2/M arrest via c-Jun inhibition
This compound (hypothetical)Various TumorsTBDTBD

While direct data on the anticancer efficacy of this compound is limited, its structural relatives suggest potential for similar activity .

Pharmacokinetics and ADMET Properties

Pharmacokinetic properties are crucial for evaluating the viability of any drug candidate. Preliminary studies suggest that thieno[2,3-b]pyridines generally exhibit favorable absorption characteristics. For instance:

  • Gastrointestinal Absorption : High gastrointestinal absorption was noted for several derivatives.
  • Metabolism : Some derivatives act as inhibitors for CYP enzymes such as CYP1A2 and CYP2C19.
  • Toxicity : ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) parameters indicate a need for further investigation to assess safety profiles .

Case Studies and Research Findings

A study highlighted the synthesis and evaluation of various thieno[2,3-b]pyridine derivatives. The findings indicated that modifications at specific positions could enhance both antibacterial and anticancer activities. For example:

  • Structural Modifications : Introducing different substituents at the aromatic rings significantly influenced biological activity.
  • Synergistic Effects : Combination therapies using thieno[2,3-b]pyridines with other agents showed enhanced efficacy against resistant bacterial strains .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,6-dichlorothieno[2,3-b]pyridine, and how can purity be optimized?

  • Methodology : The compound can be synthesized via cyclization reactions using heterocyclic amines or sodium salts of carbonyl precursors. For example, thieno[2,3-b]pyridine derivatives are often prepared via SNAr (nucleophilic aromatic substitution) reactions with dichlorinated intermediates under reflux in polar aprotic solvents like DMF . Purity optimization involves column chromatography (silica gel, gradient elution) followed by recrystallization from ethanol/water mixtures. Analytical confirmation via HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity .

Q. How should structural characterization of this compound be performed to confirm regiochemistry?

  • Methodology : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., C₇H₃Cl₂NS, MW 220.08 g/mol) and multinuclear NMR (¹H, ¹³C, DEPT) to assign substituent positions. For example, the chlorine atoms at positions 4 and 6 produce distinct deshielding effects in ¹³C NMR (δ 140–150 ppm for C-Cl carbons). 2D NMR (COSY, HSQC) resolves overlapping signals in the thienopyridine core .

Q. What preliminary biological screening assays are suitable for this compound?

  • Methodology : Screen for cytotoxicity using MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM. Include multidrug-resistant cell lines (e.g., NCI/ADR-RES) to assess selectivity. Positive controls (e.g., doxorubicin) and vehicle controls (DMSO) are critical. IC₅₀ values are calculated using nonlinear regression analysis .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound derivatives targeting kinase inhibition?

  • Methodology : Synthesize analogs with substituent variations (e.g., methyl, methoxy, or halogens at position 2 or 7) and test against kinase panels (e.g., FGFR1–4, BTK). Use competitive binding assays (ATP-coupled) and measure IC₅₀ values. Molecular docking (e.g., AutoDock Vina) predicts binding modes in kinase active sites, guided by crystal structures of homologous inhibitors (e.g., 1H-pyrrolo[2,3-b]pyridine derivatives in FGFR1) .

Q. What strategies resolve contradictions in cytotoxicity data across cell lines?

  • Methodology : Perform transcriptomic profiling (RNA-seq) of sensitive vs. resistant cell lines to identify differentially expressed genes (e.g., ABC transporters, apoptosis regulators). Validate using siRNA knockdown or inhibitors (e.g., verapamil for P-gp efflux pumps). Dose-response curves under hypoxic vs. normoxic conditions may explain microenvironment-dependent efficacy .

Q. How can metabolic stability and pharmacokinetic (PK) properties be evaluated preclinically?

  • Methodology : Conduct microsomal stability assays (human liver microsomes, NADPH cofactor) to measure half-life (t₁/₂) and intrinsic clearance. Plasma protein binding is assessed via equilibrium dialysis. For PK, administer the compound intravenously/orally to rodents (3–10 mg/kg) and collect plasma samples for LC-MS/MS analysis. Key parameters include Cₘₐₓ, AUC, and bioavailability .

Q. What advanced analytical techniques address spectral interference in complex biological matrices?

  • Methodology : Use LC-MS/MS with MRM (multiple reaction monitoring) for quantification in plasma or tissue homogenates. Deuterated internal standards (e.g., this compound-d₂) correct for matrix effects. For metabolite identification, employ UPLC-QTOF with MSE data-independent acquisition .

Methodological Notes

  • Synthesis : Prioritize microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes at 120°C vs. 24 hours reflux) .
  • Data Validation : Cross-validate NMR assignments with computational tools (e.g., ACD/Labs NMR predictor) .
  • Biological Replicates : Use n ≥ 3 independent experiments with statistical correction (e.g., Bonferroni) for multiple comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Dichlorothieno[2,3-b]pyridine
Reactant of Route 2
4,6-Dichlorothieno[2,3-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.